molecular formula C23H23N5O2 B2427819 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-69-4

3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2427819
CAS No.: 1396857-69-4
M. Wt: 401.47
InChI Key: RTTYQQIMVXUMFO-UHFFFAOYSA-N
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Description

3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimido[4,5-d]pyrimidine core with benzyl and phenylbutylamino substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.

Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate. This method results in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. For example, as an inhibitor of phosphodiesterase, it prevents the breakdown of cyclic nucleotides, leading to increased intracellular levels and subsequent physiological effects.

Comparison with Similar Compounds

3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimido[4,5-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-2-(4-phenylbutan-2-ylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16(12-13-17-8-4-2-5-9-17)25-22-24-14-19-20(26-22)27-23(30)28(21(19)29)15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTYQQIMVXUMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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